5-{[(2Z)-3-(2,4-dimethoxyphenyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]amino}-5-oxopentanoic acid
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Overview
Description
5-{[(2Z)-3-(2,4-dimethoxyphenyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]amino}-5-oxopentanoic acid is a complex organic compound characterized by its unique thiazole and phenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-{[(2Z)-3-(2,4-dimethoxyphenyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]amino}-5-oxopentanoic acid typically involves multi-step organic reactions. The starting materials often include 2,4-dimethoxybenzaldehyde and thioamide derivatives. The key steps may involve:
Condensation Reactions: Formation of the thiazole ring through condensation of thioamide with aldehyde.
Cyclization: Intramolecular cyclization to form the tetrahydrothieno[3,4-d][1,3]thiazole core.
Oxidation: Introduction of the dioxido groups through controlled oxidation reactions.
Amidation: Formation of the amino and oxopentanoic acid groups through amidation and subsequent functional group transformations.
Industrial Production Methods
Industrial production methods may involve optimization of the above synthetic routes to achieve higher yields and purity. This includes the use of catalysts, optimized reaction conditions (temperature, pressure, solvents), and purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring and phenyl groups.
Reduction: Reduction reactions may target the dioxido groups, converting them to hydroxyl groups.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl and thiazole rings.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products
Oxidation Products: Hydroxylated derivatives.
Reduction Products: Reduced thiazole derivatives.
Substitution Products: Halogenated or alkylated phenyl and thiazole derivatives.
Scientific Research Applications
Chemistry
Catalysis: The compound may serve as a ligand in catalytic reactions.
Organic Synthesis: Used as an intermediate in the synthesis of more complex molecules.
Biology
Enzyme Inhibition: Potential inhibitor of specific enzymes due to its unique structure.
Drug Development: Investigated for its potential therapeutic properties.
Medicine
Antimicrobial Activity: Studied for its potential to inhibit bacterial and fungal growth.
Anti-inflammatory Properties: Potential use in the treatment of inflammatory diseases.
Industry
Material Science: Used in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 5-{[(2Z)-3-(2,4-dimethoxyphenyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]amino}-5-oxopentanoic acid involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to active sites, inhibiting or modulating the activity of these targets. Pathways involved may include:
Enzyme Inhibition: Binding to the active site of enzymes, preventing substrate access.
Receptor Modulation: Interaction with cell surface receptors, altering signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
Thiazole Derivatives: Compounds with similar thiazole cores.
Phenyl Derivatives: Compounds with similar phenyl groups.
Uniqueness
Structural Complexity: The combination of thiazole, phenyl, and oxopentanoic acid groups makes it unique.
Functional Diversity: The presence of multiple functional groups allows for diverse chemical reactivity and biological activity.
Properties
Molecular Formula |
C18H22N2O7S2 |
---|---|
Molecular Weight |
442.5 g/mol |
IUPAC Name |
5-[[3-(2,4-dimethoxyphenyl)-5,5-dioxo-3a,4,6,6a-tetrahydrothieno[3,4-d][1,3]thiazol-2-ylidene]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C18H22N2O7S2/c1-26-11-6-7-12(14(8-11)27-2)20-13-9-29(24,25)10-15(13)28-18(20)19-16(21)4-3-5-17(22)23/h6-8,13,15H,3-5,9-10H2,1-2H3,(H,22,23) |
InChI Key |
OJIJMSMYZDCBJK-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1)N2C3CS(=O)(=O)CC3SC2=NC(=O)CCCC(=O)O)OC |
Origin of Product |
United States |
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